tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate
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Overview
Description
tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H27NO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with tert-butyl and ethyl esters under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Uniqueness
tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry .
Properties
CAS No. |
94266-05-4 |
---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-8-10-13-14(16(20)22-9-2)11(3)19-12(4)15(13)17(21)23-18(5,6)7/h13,19H,8-10H2,1-7H3 |
InChI Key |
FYIUEUSBPGCPDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Origin of Product |
United States |
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